Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Description
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS: 71557-11-4) is a polycyclic ester featuring a partially hydrogenated naphthalene backbone with a ketone group at position 8 and a methyl ester at position 1. Its molecular formula is C₁₃H₁₄O₃, and it serves as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules . The compound's structure combines aromatic and aliphatic characteristics, enabling diverse reactivity patterns, such as participation in cycloaddition or reduction reactions.
Properties
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2,4,6H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMPIXAUILDPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Naphthalene is oxidized to form 8-oxo-5,6,7,8-tetrahydronaphthalene.
Esterification: The carboxylic acid group is introduced through esterification, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomerism: Carboxylate and Oxo Group Placement
Functional Group Variations
- Hydroxyl vs. Oxo : Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 59604-96-5) lacks a ketone but introduces a hydroxyl group, increasing hydrogen-bonding capacity and acidity compared to the target compound .
- Ester vs. Acid : 7-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 1337854-00-8) replaces the methyl ester with a carboxylic acid, significantly lowering solubility in organic solvents and raising melting points .
Substituent Effects
- Methoxy and Alkyl Groups : Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 1584689-66-6) demonstrates how methoxy and methyl substituents can sterically hinder reactions or alter metabolic stability in pharmaceutical contexts .
Biological Activity
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS Number: 10987358) is a compound that has attracted attention for its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features. The presence of the ketone group allows for redox activity, which can influence various biochemical pathways. Additionally, the carboxylate group may facilitate interactions with enzymes or receptors through hydrogen bonding.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydronaphthalene carboxylic acids exhibit notable antimicrobial activity. For instance:
- Study Findings : A study demonstrated that derivatives showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Antitumor Activity
This compound has also been investigated for its potential as an antitumor agent:
- Case Study : In vitro studies have shown that compounds related to this structure can inhibit the proliferation of cancer cell lines. For example, a study reported IC50 values indicating effective cytotoxicity against specific tumor cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Ketone Group | Enhances redox activity |
| Carboxylate Group | Facilitates enzyme interactions |
| Alkyl Substituents | Modulate lipophilicity and membrane permeability |
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds.
- Biological Studies : Useful in studies involving enzyme interactions and metabolic pathways.
- Industrial Applications : Employed in producing specialty chemicals.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate, and how do they influence experimental design?
- Answer : The compound has a boiling point of 319.1±31.0 °C, vapor pressure of 0.0±0.7 mmHg at 25°C, and density of 1.1±0.1 g/cm³ . These properties inform solvent selection (e.g., high boiling solvents for reflux), storage conditions (low vapor pressure suggests stability at room temperature), and purification methods (density for liquid-liquid extractions). The flash point (144.3±11.0 °C) highlights flammability risks during handling.
Q. What analytical methods are recommended for structural characterization of this compound?
- Answer : Use 1H-NMR spectroscopy to confirm the tetrahydronaphthalene backbone and ester group positioning. For example, a similar compound (methyl 8-oxo-5,6,7,8-tetrahydroacridine-3-carboxylate) was validated via 1H-NMR, with distinct signals for aromatic protons and the ester methyl group . Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 204.07 g/mol for the parent ion) .
Q. How can researchers assess the compound’s acute toxicity in preliminary studies?
- Answer : Follow OECD Guideline 423 or similar protocols. Use in vitro assays (e.g., Ames test for mutagenicity) and acute oral toxicity studies in rodents (dose range: 5–2000 mg/kg). Note that naphthalene derivatives often exhibit hepatic and respiratory effects . Include control groups exposed to structurally related methylnaphthalenes for comparative toxicity profiling .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported toxicity data for methylnaphthalene derivatives?
- Answer : Conduct systematic reviews with strict inclusion criteria (e.g., species, exposure routes, endpoints) as defined in Table B-1 . Apply risk-of-bias tools (e.g., Table C-6/C-7 ) to evaluate study quality. For example, conflicting results on hepatic effects may arise from differences in metabolic activation (e.g., cytochrome P450 isoforms); use in vitro hepatocyte models with CYP inhibitors to isolate pathways .
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Answer : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., logKow). Molecular dynamics simulations can predict interactions with soil organic matter, critical for assessing persistence in sediment/soil . Validate predictions with HPLC-MS/MS to detect transformation products (e.g., hydroxylated metabolites) in simulated environmental matrices .
Q. What methodologies elucidate the compound’s metabolic pathways in mammalian systems?
- Answer : Use stable isotope labeling combined with LC-HRMS to track metabolites in urine/plasma. For example, methylnaphthalenes are metabolized via epoxidation and glutathione conjugation. Compare results to in vitro liver microsome assays (human vs. rodent) to identify species-specific differences . Advanced imaging (e.g., MALDI-TOF) can localize metabolite accumulation in tissues .
Q. How do structural modifications (e.g., substituent position) impact bioactivity?
- Answer : Synthesize analogs (e.g., 2-carboxylate vs. 1-carboxylate isomers ) and compare via docking studies targeting receptors like aryl hydrocarbon receptor (AhR). Test in cellular models (e.g., AhR-luciferase reporter assays) to quantify activation. Structural-activity relationships (SARs) can prioritize derivatives for further toxicological or pharmacological screening .
Data Gaps and Research Priorities
- Toxicokinetics : Limited data exist on dermal absorption or placental transfer; use ex vivo human skin models or placental perfusion studies .
- Chronic Exposure : No long-term carcinogenicity studies are available. Propose a 2-year rodent bioassay with histopathological analysis of lung/liver tissues .
- Environmental Monitoring : Develop sensitive LC-MS/MS methods to detect the compound in air/water samples at trace levels (ng/L) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
